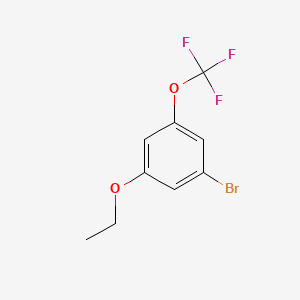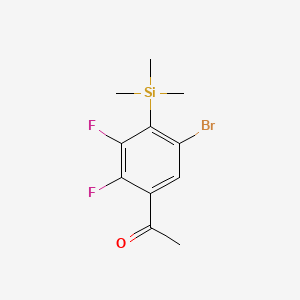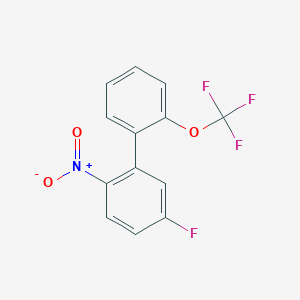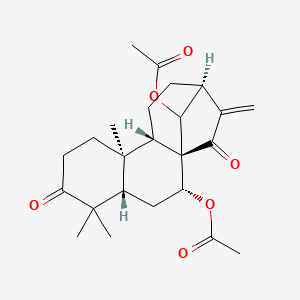
Glaucocalyxin A diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glaucocalyxin A diacetate is a derivative of Glaucocalyxin A, a natural ent-kauranoid diterpenoid compound isolated from the leaves of Rabdosia japonica var. glaucocalyx. This compound is known for its various pharmacological properties, including antioxidation, immune regulation, and antiatherosclerosis . This compound has been studied for its potential therapeutic applications, particularly in the fields of medicine and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glaucocalyxin A diacetate typically involves the acetylation of Glaucocalyxin A. One common method involves reacting Glaucocalyxin A with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups present in the Glaucocalyxin A molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with the desired quality.
Chemical Reactions Analysis
Types of Reactions
Glaucocalyxin A diacetate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Acetic anhydride and pyridine are commonly used for acetylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, acetylation of Glaucocalyxin A results in the formation of this compound, while oxidation may yield ketones or carboxylic acids .
Scientific Research Applications
Chemistry: It is used as a starting material for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of Glaucocalyxin A diacetate involves several molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Glaucocalyxin B: Another ent-kauranoid diterpenoid with similar pharmacological properties, including antioxidation and anti-inflammatory effects.
Glaucocalyxin C: A related compound with potential anticancer and cytotoxic activities.
Uniqueness
Glaucocalyxin A diacetate is unique due to its specific acetylation, which enhances its solubility and bioavailability compared to its parent compound, Glaucocalyxin A.
Properties
Molecular Formula |
C24H32O6 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[(1R,2R,4S,9R,10S,13S)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |
InChI |
InChI=1S/C24H32O6/c1-12-15-7-8-16-23(6)10-9-18(27)22(4,5)17(23)11-19(29-13(2)25)24(16,20(12)28)21(15)30-14(3)26/h15-17,19,21H,1,7-11H2,2-6H3/t15-,16-,17+,19+,21?,23-,24-/m0/s1 |
InChI Key |
SSZYTFVVHZMNKM-ITPQOGAXSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H]2[C@@](CCC(=O)C2(C)C)([C@H]3[C@]14C([C@@H](CC3)C(=C)C4=O)OC(=O)C)C |
Canonical SMILES |
CC(=O)OC1CC2C(C(=O)CCC2(C3C14C(C(CC3)C(=C)C4=O)OC(=O)C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


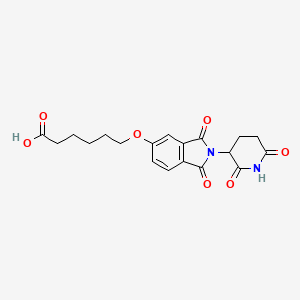
![[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate](/img/structure/B14761079.png)
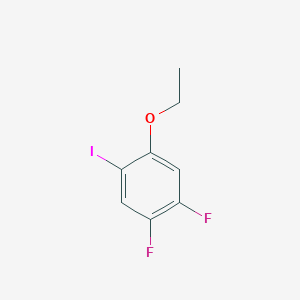
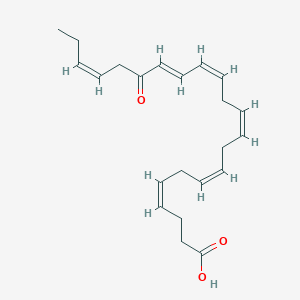
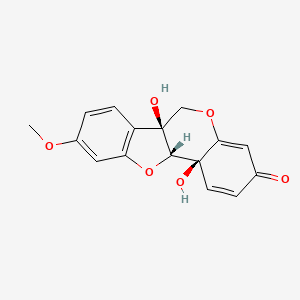

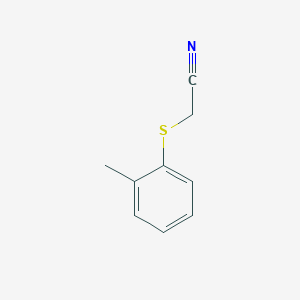
![5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene](/img/structure/B14761100.png)
![Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester](/img/structure/B14761106.png)
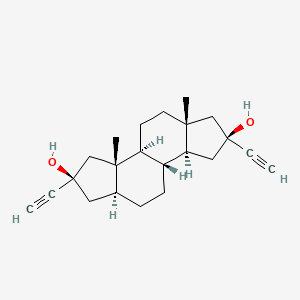
![[[2-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[(8-methylnonanoylamino)methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B14761116.png)
